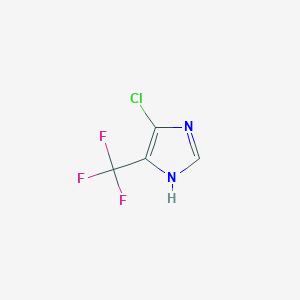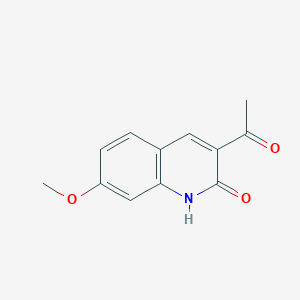![molecular formula C6H11ClFNS B13121943 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride is a chemical compound with the molecular formula C6H11ClFNS. It is characterized by a spirocyclic structure containing a fluorine atom, a sulfur atom, and a nitrogen atom.
Vorbereitungsmethoden
The synthesis of 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride involves several synthetic routes. One common method includes the annulation of the cyclopentane ring, which can be achieved through different approaches. These approaches typically involve the use of readily available starting materials and conventional chemical transformations. The reaction conditions often require minimal chromatographic purifications to yield the desired compound .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds, enhancing its binding affinity to target molecules. The sulfur and nitrogen atoms contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride can be compared with other similar compounds, such as:
7-Fluoro-5-oxa-2-azaspiro[3.4]octane Hydrochloride: This compound contains an oxygen atom instead of a sulfur atom, which may result in different chemical and biological properties.
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride: This compound contains an additional fluorine atom, which may enhance its reactivity and binding affinity.
6-Azaspiro[2.5]octane Hydrochloride: This compound has a different spirocyclic structure, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of fluorine, sulfur, and nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H11ClFNS |
|---|---|
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
7-fluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H10FNS.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H |
InChI-Schlüssel |
IFQBDMAPGHCCKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSC12CNC2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


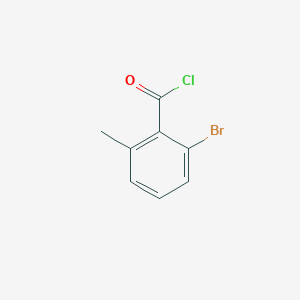
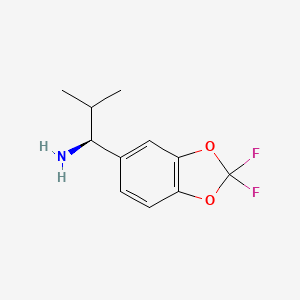
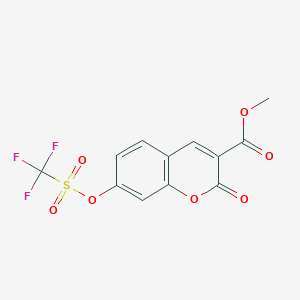


![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
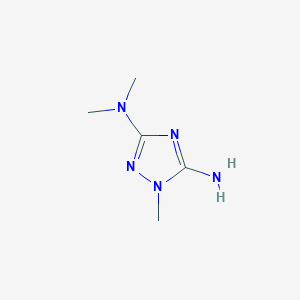


![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
